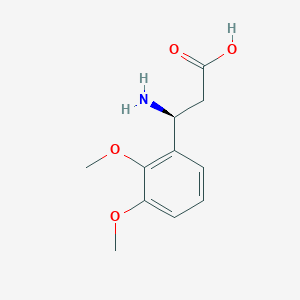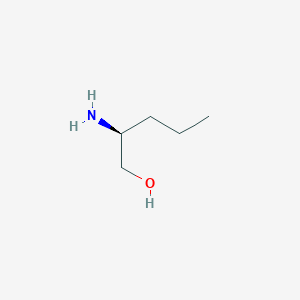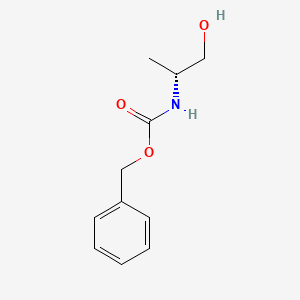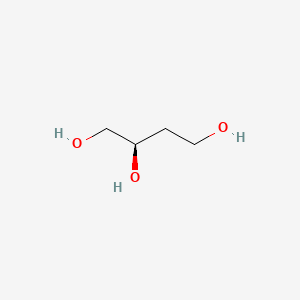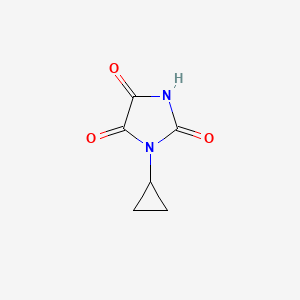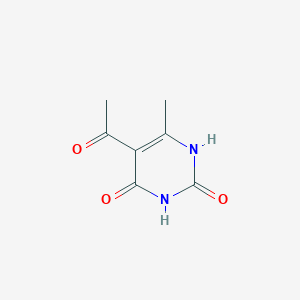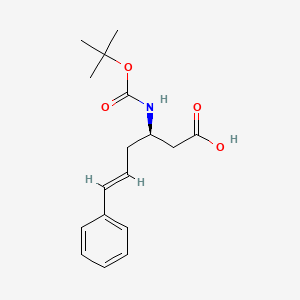
1-(4-Bromofenil)piperidina
Descripción general
Descripción
1-(4-Bromophenyl)piperidine (1-BP) is an organic compound with a molecular structure of C10H13BrN. It is an aromatic heterocyclic compound, containing a piperidine ring and a bromophenyl group. It is a colorless solid that has a melting point of 78-79°C. 1-BP is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
1-(4-Bromofenil)piperidina: sirve como un intermedio clave en la síntesis de varios derivados de piperidina. Estos derivados son cruciales en la industria farmacéutica, formando la columna vertebral de más de veinte clases de fármacos . La estructura del compuesto permite una variedad de reacciones intra e intermoleculares, lo que lleva a la formación de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas. Estas reacciones son esenciales para crear moléculas biológicamente activas utilizadas en el desarrollo de fármacos.
Aplicaciones Farmacológicas
Los derivados de piperidina, incluidos los derivados de This compound, se han identificado en numerosas aplicaciones farmacológicas . Están presentes en alcaloides y fármacos sintéticos, contribuyendo a los tratamientos para una amplia gama de afecciones. La versatilidad del anillo de piperidina lo convierte en un componente valioso en el diseño de moléculas con posibles efectos terapéuticos.
Diseño de Inhibidores Duales
Una serie de derivados de 2-amino-4-(1-piperidina) piridina, diseñados utilizando This compound, actúan como inhibidores duales para la cinasa de linfoma anaplásico (ALK) resistente a la clínica y la cinasa 1 del oncogén c-ros (ROS1) . Estos inhibidores son significativos en el tratamiento de ciertos tipos de cáncer, mostrando el papel del compuesto en el desarrollo de terapias contra el cáncer dirigidas.
Mecanismo De Acción
Biochemical Pathways
1-(4-Bromophenyl)piperidine may be involved in various biochemical pathways. One such pathway could be the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)piperidine. For instance, the compound’s efficacy could be affected by factors such as temperature, pH, and the presence of other substances. Moreover, the compound’s stability could be influenced by storage conditions .
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
1-(4-Bromophenyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves the binding of 1-(4-Bromophenyl)piperidine to the enzyme’s active site, leading to the modulation of its catalytic activity. This interaction can result in either inhibition or activation of the enzyme, depending on the specific isoform of cytochrome P450 involved.
Cellular Effects
1-(4-Bromophenyl)piperidine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, 1-(4-Bromophenyl)piperidine has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound can modulate signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-(4-Bromophenyl)piperidine can affect the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromophenyl)piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-(4-Bromophenyl)piperidine binds to specific receptors or enzymes, leading to conformational changes that alter their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex that can either inhibit or enhance the enzyme’s catalytic function . This compound can also influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromophenyl)piperidine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 1-(4-Bromophenyl)piperidine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)piperidine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 1-(4-Bromophenyl)piperidine can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-(4-Bromophenyl)piperidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of reactive intermediates, which may further interact with other biomolecules. These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, 1-(4-Bromophenyl)piperidine can affect the activity of other enzymes and cofactors involved in its metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)piperidine within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-(4-Bromophenyl)piperidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)piperidine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(4-Bromophenyl)piperidine can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. The localization of this compound within specific subcellular regions can influence its interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWQRGNHICZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426846 | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22148-20-5 | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



